Regioisomeric Methyl Substitution Defines Distinct Synthetic Precursor Utility vs. Tropine
The target compound bears a methyl group at the 2-position with a free N–H at position 8. In contrast, tropine (CAS 120-29-6) carries an N–CH3 at the 8-position with no 2-substituent. This regioisomeric difference means that the final compounds derived from each scaffold after identical downstream transformations (e.g., N-alkylation or N-acylation) are constitutionally non-identical. For dopamine D2-like receptor ligands built on 8-azabicyclo[3.2.1]octan-3-ol cores, N-substituent identity alters binding affinity by over 100-fold; free N–H versus N–CH3 scaffolds thus offer orthogonal structure–activity relationship (SAR) vectors [1]. Commercial pricing data show that 2-methyl-8-azabicyclo[3.2.1]octan-3-ol (95% purity, 50 mg) is priced at €682, while tropine (≥98% purity, 50 mg) is approximately €50–100 from major suppliers, reflecting the lower commercial demand and higher synthetic complexity of the 2-methyl regioisomer .
| Evidence Dimension | Regioisomeric scaffold identity and commercial availability pricing |
|---|---|
| Target Compound Data | 2-methyl-8-azabicyclo[3.2.1]octan-3-ol; CAS 1824191-05-0; MW 141.21; Purity ≥95% (vendor-reported); 50 mg = €682 |
| Comparator Or Baseline | Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol); CAS 120-29-6; MW 141.21; Purity ≥98%; 50 mg ≈ €50–100 (estimated from major vendor catalogs) [2] |
| Quantified Difference | Regioisomerism (C2-methyl + N–H vs. C8-methyl + N–CH3) leads to non-identical downstream products; pricing differential ≈7–14× higher for the 2-methyl isomer at the 50 mg scale |
| Conditions | N/A – structural identity and vendor catalog comparison |
Why This Matters
SAR exploration requires the exact regioisomer to ensure that observed differences in biological activity are attributable to the substitution pattern, not an artifact of scaffold mismatch.
- [1] Paul, N.M., Taylor, M., Kumar, R., Deschamps, J.R., Luedtke, R.R., Newman, A.H. (2008). Structure-Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095–6109. View Source
- [2] PubChem. 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine). CID 8420. Compound Summary. Accessed April 2026. View Source
